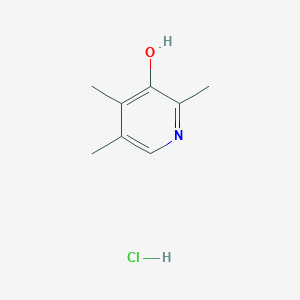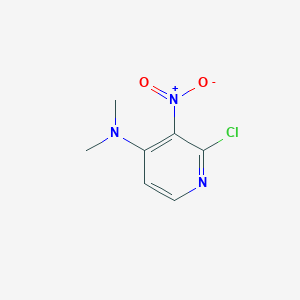
2-chloro-N,N-dimethyl-3-nitropyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N,N-dimethyl-3-nitropyridin-4-amine is a chemical compound with the molecular formula C7H9ClN3O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine typically involves the nitration of a pyridine derivative followed by chlorination and amination. One common method starts with the nitration of 4-chloropyridine to form 2-chloro-3-nitropyridine. This intermediate is then subjected to a reaction with dimethylamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like acetonitrile and catalysts such as benzyltriethyl ammonium chloride are often employed to facilitate the reactions .
化学反応の分析
Types of Reactions
2-chloro-N,N-dimethyl-3-nitropyridin-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of various substituted pyridines.
Reduction: Formation of 2-chloro-N,N-dimethyl-3-aminopyridin-4-amine.
Oxidation: Formation of pyridine N-oxides or other oxidized derivatives.
科学的研究の応用
2-chloro-N,N-dimethyl-3-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These properties make it a versatile compound in various chemical reactions and biological processes .
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-3-nitropyridin-2-amine
- 2-chloro-N-methyl-3-nitropyridin-4-amine
- 3-chloro-N,N-dimethylaniline
Uniqueness
2-chloro-N,N-dimethyl-3-nitropyridin-4-amine is unique due to the presence of both a nitro group and a dimethylamino group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds .
特性
分子式 |
C7H8ClN3O2 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
2-chloro-N,N-dimethyl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C7H8ClN3O2/c1-10(2)5-3-4-9-7(8)6(5)11(12)13/h3-4H,1-2H3 |
InChIキー |
VEHQLCXTIQUNJI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C(=NC=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504928.png)
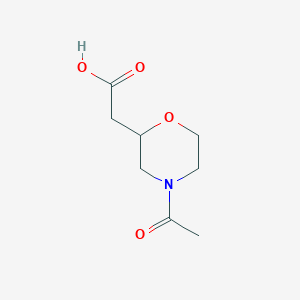
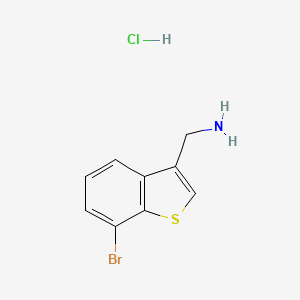
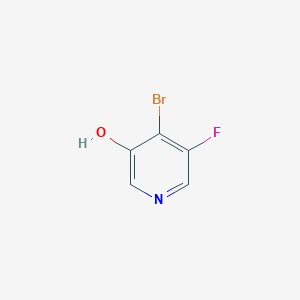
![N-[(4-chlorophenyl)methyl]-4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine](/img/structure/B13504958.png)
![Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate](/img/structure/B13504959.png)
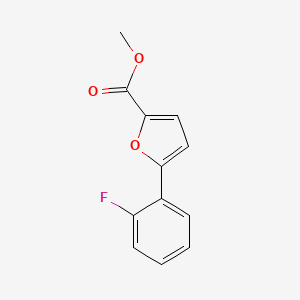
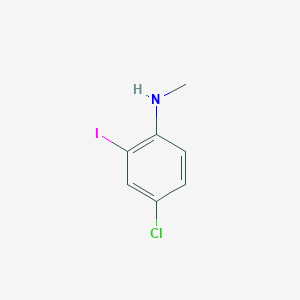
![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504976.png)
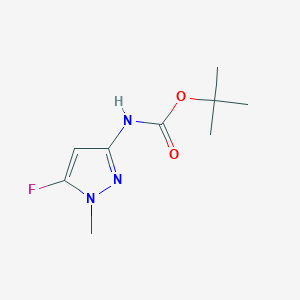
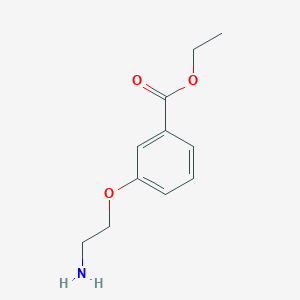
![2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13505002.png)
